molecular formula C17H20N6OS B2691887 1-Cyclohexyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 1903153-25-2

1-Cyclohexyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Cat. No. B2691887
CAS RN: 1903153-25-2
M. Wt: 356.45
InChI Key: NHXIKYLKOFFHKV-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It’s a heterocyclic compound, which are of prime importance due to their extensive therapeutic uses . They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . A one-pot multicomponent synthesis of similar compounds has been reported .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using crystallographic data . The structure is established based on spectral data, elemental analyses and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using crystallographic data .

Scientific Research Applications

Anticancer Activity

Compounds of the 1,2,4-triazolo[4,3-b]pyridazine class have been found to exhibit anticancer activity . They can interfere with the growth and proliferation of cancer cells, making them potential candidates for cancer treatment.

Antimicrobial Activity

These compounds have also shown antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi, which makes them useful in the development of new antimicrobial agents.

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo[4,3-b]pyridazine derivatives have been found to possess analgesic and anti-inflammatory properties . This suggests their potential use in the treatment of pain and inflammation.

Antioxidant Activity

These compounds have demonstrated antioxidant activity . They can neutralize harmful free radicals in the body, which may help in preventing various diseases associated with oxidative stress.

Antiviral Activity

The 1,2,4-triazolo[4,3-b]pyridazine derivatives have shown antiviral properties . They can inhibit the replication of certain viruses, suggesting their potential use in antiviral therapy.

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This makes them potential candidates for the treatment of diseases related to these enzymes.

Antitubercular Agents

The 1,2,4-triazolo[4,3-b]pyridazine derivatives have shown activity against Mycobacterium tuberculosis . This suggests their potential use in the treatment of tuberculosis.

Antibacterial Activity

Some novel triazolo[4,3-a]pyrazine derivatives, which are structurally similar to your compound, have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Future Directions

The future directions in the research of these compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

1-cyclohexyl-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6OS/c24-17(19-13-4-2-1-3-5-13)18-10-16-21-20-15-7-6-14(22-23(15)16)12-8-9-25-11-12/h6-9,11,13H,1-5,10H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXIKYLKOFFHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

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